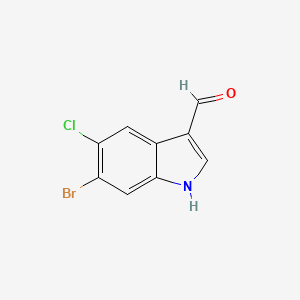

6-Bromo-5-chloro-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTYGQFNQNVZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of closely related analogs to project its chemical and physical properties, reactivity, and potential applications. By presenting a robust, comparative analysis, this guide aims to empower researchers in their pursuit of novel therapeutics and functional materials.

Molecular Profile and Physicochemical Properties

This compound belongs to the family of halogen-substituted indole-3-carbaldehydes, which are recognized as pivotal building blocks in the synthesis of complex heterocyclic systems. The strategic placement of both a bromine and a chlorine atom on the indole scaffold is anticipated to significantly modulate its electronic landscape, thereby influencing its reactivity and biological profile.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 6-Bromo-1H-indole-3-carbaldehyde | 5-Chloro-1H-indole-3-carboxaldehyde |

| CAS Number | 1781423-16-2[1] | 17826-04-9[2][3] | 827-01-0 |

| Molecular Formula | C₉H₅BrClNO | C₉H₆BrNO[2][3] | C₉H₆ClNO |

| Molecular Weight | 258.50 g/mol | 224.05 g/mol [2] | 179.60 g/mol |

| Melting Point (°C) | Data not available | 202-206[2] | 213-216 |

| Boiling Point (°C) | 432.8 ± 40.0 (Predicted) | Data not available | Data not available |

| Density (g/cm³) | 1.824 ± 0.06 (Predicted) | Data not available | Data not available |

| pKa | 13.66 ± 0.30 (Predicted) | Data not available | Data not available |

Note: Predicted values are computationally derived and await experimental verification.

The indole core is an essential pharmacophore found in numerous natural products and pharmaceuticals. The addition of halogen substituents can enhance lipophilicity, improve metabolic stability, and introduce new binding interactions, making these derivatives highly valuable in drug design.

Projected Spectroscopic Signature

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit characteristic signals for the indole ring protons and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the aldehyde group. Based on data for 6-bromoindole-3-carbaldehyde[3] and other substituted indoles, the following is a projected assignment:

-

Aldehyde Proton (-CHO): A singlet appearing far downfield, likely in the range of δ 9.9-10.1 ppm.

-

Indole NH Proton: A broad singlet, typically observed between δ 12.0-12.5 ppm in DMSO-d₆.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). Specifically, H2 will likely be a singlet or a narrow doublet near δ 8.3 ppm. The remaining protons on the benzene ring, H4 and H7, will show distinct singlet signals due to the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. Predicted chemical shifts, based on analogs like 6-bromoindole-3-carbaldehyde[4], include:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of δ 184-186 ppm.

-

Indole Ring Carbons: The carbons of the indole nucleus will appear between δ 110-140 ppm. The carbons bearing the halogen atoms (C5 and C6) will show shifts influenced by the specific halogen.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key vibrational frequencies:

-

N-H Stretch: A sharp to broad absorption band around 3200-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group, typically in the region of 1650-1680 cm⁻¹.

-

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will be crucial for confirming the molecular weight and halogen substitution pattern. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak [M]⁺ and key fragment ions.

Synthesis and Reactivity: A Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5][6] This reaction is the most probable synthetic route to this compound.

Proposed Synthetic Workflow

The synthesis would likely proceed via the formylation of 6-bromo-5-chloro-1H-indole.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Step-by-Step Experimental Protocol (Projected)

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane). To this, add N,N-dimethylformamide (DMF) dropwise while maintaining a low temperature (typically 0-5 °C). Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve the starting material, 6-bromo-5-chloro-1H-indole, in a minimal amount of DMF or another suitable solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic. This will hydrolyze the intermediate iminium salt.

-

Isolation and Purification: The product will likely precipitate as a solid. Collect the crude product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Expected Reactivity

The indole nucleus is electron-rich and prone to electrophilic substitution, primarily at the C3 position. The aldehyde group at C3 is a meta-director and deactivating for further electrophilic substitution on the pyrrole ring. However, it can participate in a variety of reactions, making this compound a versatile intermediate. Expected reactions include:

-

Condensation Reactions: The aldehyde functionality can readily undergo condensation with amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and with hydrazines to form hydrazones.[7]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol.

-

Cross-Coupling Reactions: The bromine and chlorine atoms on the benzene ring can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the indole core.

Applications in Drug Discovery and Materials Science

Indole-3-carbaldehyde and its halogenated derivatives are valuable scaffolds in medicinal chemistry due to their wide range of biological activities. The presence of halogen atoms can enhance the therapeutic potential of these compounds.

Potential Therapeutic Applications

Derivatives of halogenated indole-3-carbaldehydes have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.

-

Antimicrobial Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds.[7]

-

Quorum Sensing Inhibition: Brominated indole-3-carboxaldehydes have been shown to inhibit bacterial quorum sensing, a key mechanism in bacterial virulence.[8]

-

Enzyme Inhibition: The specific substitution pattern of this compound may lead to selective inhibition of certain enzymes.

Caption: Potential applications in drug discovery.

Materials Science

The indole moiety is also of interest in materials science. Its fluorescent properties can be tuned by substitution, making these compounds potential candidates for:

-

Fluorescent Probes: For biological imaging and sensing applications.

-

Organic Electronics: As components in organic light-emitting diodes (OLEDs) and other electronic devices.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on the data for similar halogenated aromatic aldehydes, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Toxicity: Halogenated aromatic compounds should be treated as potentially hazardous. Assume the compound may be harmful if swallowed, and may cause skin and eye irritation.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide, by drawing on the established chemistry of its close analogs, provides a foundational understanding of its properties, a projected synthetic route, and its likely reactivity. It is our hope that this technical overview will stimulate further research into this and other di-halogenated indole derivatives, ultimately leading to the development of new and innovative technologies.

References

-

MDPI. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]

-

BOJNSCI. 6‐bromo‐5‐chloro‐1h‐indole‐3‐carbaldehyde. [Link]

Sources

- 1. 6‐bromo‐5‐chloro‐1h‐indole‐3‐carbaldehyde [bojnsci.com]

- 2. 6-Bromoindole-3-carboxaldehyde 97 17826-04-9 [sigmaaldrich.com]

- 3. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum [chemicalbook.com]

- 4. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 13C NMR [m.chemicalbook.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System | MDPI [mdpi.com]

A Technical Guide to 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and pharmaceuticals.[1][2] Among its vast array of derivatives, halogenated indole-3-carbaldehydes serve as exceptionally versatile intermediates. This technical guide provides an in-depth examination of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, a di-halogenated indole derivative with significant potential in synthetic and medicinal chemistry. We will explore its chemical identity, outline a robust synthetic protocol based on the Vilsmeier-Haack reaction, and discuss its strategic applications in the design and development of novel therapeutic agents. This document is intended to be a practical resource for scientists engaged in organic synthesis and drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic organic compound. Its structure is characterized by an indole core, which is a bicyclic structure consisting of a fused benzene and pyrrole ring. The molecule is substituted with a bromine atom at position 6, a chlorine atom at position 5, and a formyl (carbaldehyde) group at position 3. The presence of these functional groups, particularly the reactive aldehyde and the two distinct halogen atoms, makes it a highly valuable building block for further chemical modification.

Chemical Structure:

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1781423-16-2 | [3] |

| Molecular Formula | C₉H₅BrClNO | [3] |

| Molecular Weight | 258.50 g/mol | [3] |

| Purity | Typically ≥97% | [3] |

Synthesis via Vilsmeier-Haack Reaction

The most reliable and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction facilitates the formylation of electron-rich aromatic compounds, such as indoles, using a Vilsmeier reagent. The reagent is typically prepared in situ from a tertiary amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5]

Causality and Mechanism: The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophilic species is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final indole-3-carbaldehyde product. The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency and regioselectivity for the C3 position of the indole nucleus.

Generalized Synthesis Workflow

The following diagram illustrates the key stages of the Vilsmeier-Haack formylation process for producing a substituted indole-3-carbaldehyde.

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is an adapted, generalized procedure based on established methods for synthesizing analogous indole-3-carbaldehydes.[5][6]

Materials:

-

6-Bromo-5-chloro-1H-indole (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Sodium hydroxide (NaOH)

-

Crushed ice

-

Water (deionized)

-

Ethanol (for recrystallization, optional)

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, add anhydrous DMF.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. This step is highly exothermic and forms the reactive Vilsmeier reagent.

-

After addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.

-

-

Formylation Reaction:

-

Dissolve the starting material, 6-bromo-5-chloro-1H-indole (1 equivalent), in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the reaction temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40 °C and stir for 1-2 hours until the reaction is complete (monitored by TLC). Heating drives the electrophilic substitution to completion.

-

-

Workup and Isolation:

-

Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This hydrolyzes the intermediate iminium salt.

-

Slowly add a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10). This step neutralizes the acidic reaction medium and precipitates the crude product.

-

A solid precipitate will form. Continue stirring for 30 minutes in the cold.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

-

Purification:

-

Air-dry the crude product.

-

For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.

-

Applications in Drug Discovery and Medicinal Chemistry

Indole-3-carbaldehyde and its derivatives are pivotal scaffolds in drug design.[1] The aldehyde group at the C3 position is a versatile chemical handle, readily participating in reactions like Knoevenagel condensation, Wittig reactions, and reductive amination to build molecular complexity.[2]

The specific di-halogenation pattern of this compound offers distinct advantages:

-

Orthogonal Reactivity: The bromine and chlorine atoms possess different reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for selective, stepwise functionalization of the benzene portion of the indole ring, enabling the synthesis of complex molecular architectures.

-

Modulation of Physicochemical Properties: Halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[7]

-

Scaffold for Bioactive Molecules: Analogous bromo- and chloro-indole derivatives are key intermediates in the synthesis of compounds targeting cancer and neurological disorders.[7][8] This compound is therefore a prime candidate for building libraries of potential inhibitors for kinases, protein-protein interactions, and other disease-relevant targets.

Strategic Molecular Elaboration

The diagram below outlines the key reactive sites on the this compound scaffold available for diversification in a drug discovery program.

Caption: Key modification sites for drug discovery on the target scaffold.

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance for researchers in organic synthesis and drug development. Its synthesis is readily achievable through the robust Vilsmeier-Haack reaction. The compound's unique combination of a reactive aldehyde handle and orthogonally addressable halogen atoms makes it an ideal platform for generating diverse libraries of novel small molecules. Its potential application in the development of therapeutics, particularly in oncology, warrants further exploration.

References

-

Chem-Impex. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

PubChem. (n.d.). 6-Bromoindole-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-1H-indole-3-carboxaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

-

PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

ResearchGate. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labsolu.ca [labsolu.ca]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-5-chloro-1H-indole-3-carbaldehyde (CAS Number: 1781423-16-2)

Introduction

This compound is a halogenated indole derivative that holds significant potential as a building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for the synthesis of novel therapeutic agents. As a member of the protein degrader building blocks family, this compound is of particular interest in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical Identity and Structure

The fundamental identity of this compound is established by its CAS number, molecular formula, and structure.

| Identifier | Value |

| CAS Number | 1781423-16-2 |

| Chemical Name | This compound[1] |

| Molecular Formula | C₉H₅BrClNO[1] |

| Molecular Weight | 258.499 g/mol [1] |

| Purity | Typically available at ≥97% |

The chemical structure reveals a bicyclic indole core with a bromine atom at the 6-position, a chlorine atom at the 5-position, and a carbaldehyde group at the 3-position.

Caption: General workflow for the Vilsmeier-Haack formylation of a substituted indole.

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

-

6-bromo-5-chloroindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Indole: Dissolve 6-bromo-5-chloroindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Once the ice has melted, basify the aqueous solution to pH 8-9 with a saturated NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this compound are not available, the expected chemical shifts can be predicted based on the analysis of similar compounds.

-

¹H NMR:

-

Indole N-H: A broad singlet is expected in the region of δ 11.0-12.0 ppm.

-

Aldehyde C-H: A sharp singlet is expected around δ 9.9-10.1 ppm.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the bromine and chlorine substituents. The proton at the 2-position will likely be a singlet, while the protons at the 4- and 7-positions will be singlets or show meta-coupling if adjacent protons are present.

-

-

¹³C NMR:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of δ 185-195 ppm.

-

Aromatic Carbons: The eight other carbon atoms of the indole ring will appear in the aromatic region (δ 110-140 ppm). The carbons directly attached to the halogens (C-5 and C-6) will show characteristic shifts.

-

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis and reaction monitoring.

Typical HPLC Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity typical of indole-3-carbaldehydes.

-

Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles.

-

Indole Ring: The indole ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing aldehyde and halogen groups will deactivate the ring compared to unsubstituted indole.

-

N-H Group: The indole nitrogen can be alkylated or acylated under appropriate basic conditions.

The compound is expected to be stable under normal laboratory conditions. [1]It should be stored at room temperature in a well-sealed container, protected from light and moisture.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling halogenated aromatic aldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its physicochemical properties, synthesis, and reactivity can be reliably inferred from data on analogous compounds and established chemical principles. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this promising chemical entity.

References

-

Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

-

Chemsrc. (2025, August 25). CAS#:1467059-87-5 | 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

ResearchGate. (2025, August 7). Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoindole-3-carbaldehyde. Retrieved from [Link]

Sources

Spectral Data Analysis of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-5-chloro-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are working with halogenated indole derivatives, which are significant scaffolds in medicinal chemistry. Given the absence of directly published experimental spectra for this specific molecule, this guide utilizes a predictive approach grounded in the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Introduction

This compound is a halogenated derivative of indole-3-carbaldehyde. The indole ring is a privileged structure in drug discovery, and its halogenated analogues are of particular interest for their potential to modulate biological activity. Understanding the precise chemical structure through spectral analysis is a critical step in the synthesis and application of such novel compounds. This guide will provide a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra based on established substituent effects on the indole scaffold.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the indole ring and the aldehyde group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and aldehyde substituents. The analysis is based on data from related halo-substituted indoles.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (NH) | ~12.5 | br s | - | The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. |

| H3 (CHO) | ~9.95 | s | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. |

| H2 | ~8.4 | s | ~3 | The proton at the C2 position is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to a downfield shift. It will likely show a small coupling to the NH proton. |

| H4 | ~8.1 | s | - | The proton at the C4 position is deshielded by the adjacent chlorine atom and the fused pyrrole ring. |

| H7 | ~7.8 | s | - | The proton at the C7 position is deshielded by the adjacent bromine atom. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens and the electronic effects of the aldehyde group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 101 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 (CHO) | ~185.5 | The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift. |

| C3a | ~138.0 | This quaternary carbon is part of the pyrrole ring fusion. |

| C7a | ~136.5 | This quaternary carbon is adjacent to the nitrogen atom and part of the benzene ring fusion. |

| C2 | ~130.0 | The C2 carbon is deshielded by the adjacent nitrogen and the C3-aldehyde group. |

| C5 | ~128.0 | The C5 carbon is directly attached to the electronegative chlorine atom, causing a downfield shift. |

| C4 | ~125.0 | The C4 carbon is adjacent to the chloro-substituted carbon. |

| C6 | ~117.0 | The C6 carbon is directly attached to the bromine atom. |

| C7 | ~115.0 | The C7 carbon is adjacent to the bromo-substituted carbon. |

| C3b | ~118.0 | This quaternary carbon is part of the indole core. |

Experimental Protocols

While specific experimental data for the title compound is not available, a general protocol for acquiring NMR spectra of similar indole derivatives is provided below.

NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical spectral width: -2 to 14 ppm.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

The solvent peak of DMSO-d₆ at δ 39.52 ppm can be used as a reference.

-

Structural Visualization and Key Relationships

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

A Technical Guide to the Theoretical and Computational Exploration of Substituted Indole-3-Carbaldehydes

This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of substituted indole-3-carbaldehydes. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging computational tools to understand and predict the properties of these versatile molecules.

Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with diverse biological activities.[1][2][3] Indole-3-carbaldehyde (I3A) and its substituted derivatives serve as crucial intermediates in the synthesis of these bioactive molecules, including alkaloids and various heterocyclic systems.[3][4] The inherent reactivity of the aldehyde group, coupled with the tunable electronic properties of the indole ring through substitution, makes this class of compounds a fertile ground for chemical modification and the development of novel therapeutic agents and functional materials.[1][2] I3A derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][3] This remarkable versatility has spurred significant interest in understanding their structure-property relationships through theoretical and computational approaches.

Part 1: The Computational Chemist's Toolkit for Indole-3-Carbaldehydes

The synergy between experimental synthesis and computational analysis is paramount in modern chemical research. For substituted indole-3-carbaldehydes, computational methods provide invaluable insights into their electronic structure, reactivity, and potential biological interactions, guiding the rational design of new molecules with desired properties.

Density Functional Theory (DFT) as the Workhorse

Density Functional Theory (DFT) has emerged as the predominant computational method for studying medium-sized organic molecules like indole-3-carbaldehydes due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining a wide range of molecular properties.

Causality Behind Method Selection:

The choice of a specific functional and basis set in DFT is a critical decision that directly impacts the accuracy of the results.

-

Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , are widely used for their robust performance in predicting the geometries and electronic properties of organic molecules.[5] For more accurate descriptions of non-covalent interactions, which are crucial in biological systems, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are often employed.[6]

-

Basis Sets: The 6-311++G(d,p) basis set is a popular choice for these systems.[5] The inclusion of diffuse functions (++) is important for describing anions and weak interactions, while polarization functions (d,p) are essential for accurately representing the bonding environment around non-hydrogen and hydrogen atoms, respectively.

A typical DFT workflow for analyzing a substituted indole-3-carbaldehyde is depicted below.

Caption: A generalized workflow for DFT calculations on substituted indole-3-carbaldehydes.

Time-Dependent DFT (TD-DFT) for Excited States

To understand the optical properties and electronic transitions of these compounds, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It allows for the calculation of excited state energies, which can be correlated with experimental UV-Vis absorption spectra.[7] This is particularly relevant for applications in materials science, such as in the design of chromophores or non-linear optical (NLO) materials.[1]

Molecular Docking for Biological Target Interaction

For drug development applications, molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a ligand (the indole derivative) within the active site of a target protein.[8] This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.[8] The results of docking studies can help rationalize observed biological activities and guide the synthesis of more potent and selective inhibitors.[8][9]

Caption: A typical workflow for molecular docking studies.

Part 2: Unveiling Molecular Properties through Computation

Structural and Vibrational Analysis

DFT calculations provide optimized molecular geometries that can be compared with experimental data from X-ray crystallography.[6] Furthermore, the calculation of harmonic vibrational frequencies allows for the theoretical prediction of infrared (IR) and Raman spectra.[6][10] This is invaluable for assigning experimental spectral bands to specific vibrational modes of the molecule, thereby confirming its structure.[10]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule.[9] A smaller energy gap suggests a more reactive molecule that is more easily polarizable.[9]

| Parameter | Significance |

| EHOMO | Ionization Potential |

| ELUMO | Electron Affinity |

| ΔE (ELUMO - EHOMO) | Chemical Hardness/Softness, Reactivity |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule.[9] It is a powerful tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting how it will interact with other molecules and biological targets.[9]

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.

Non-Linear Optical (NLO) Properties

Substituted indole-3-carbaldehydes with significant intramolecular charge transfer (ICT) characteristics are potential candidates for NLO materials.[10][11] Computational methods can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[10][11][12] Large values for these parameters are indicative of a strong NLO response.[11]

Part 3: Experimental Protocols for Computational Studies

To ensure the trustworthiness and reproducibility of computational results, a well-defined protocol is essential.

Protocol 3.1: DFT Geometry Optimization and Frequency Calculation

Objective: To find the minimum energy structure of a substituted indole-3-carbaldehyde and predict its vibrational spectrum.

Software: Gaussian 09/16, GaussView

Methodology:

-

Build the Molecule: Construct the 3D structure of the desired substituted indole-3-carbaldehyde using a molecular builder like GaussView. Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF).

-

Set up the Calculation:

-

In Gaussian, select the Opt+Freq (Optimization and Frequency) job type.

-

Choose the desired DFT method, for instance, B3LYP.

-

Select an appropriate basis set, such as 6-311++G(d,p).

-

Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).

-

-

Submit and Monitor: Submit the calculation. Monitor the convergence of the optimization.

-

Validate the Result:

-

Upon successful completion, open the output file.

-

Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies. A single small imaginary frequency might indicate a transition state, requiring further investigation.

-

-

Analyze the Output:

-

Extract the optimized Cartesian coordinates.

-

Visualize the predicted IR or Raman spectrum and compare it with experimental data.

-

Analyze the HOMO and LUMO energies and visualize the orbitals.

-

Protocol 3.2: Molecular Docking with AutoDock Vina

Objective: To predict the binding mode and affinity of a substituted indole-3-carbaldehyde to a target protein.

Software: AutoDock Tools, AutoDock Vina, PyMOL/UCSF Chimera

Methodology:

-

Prepare the Receptor:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges.

-

Save the prepared receptor in the .pdbqt format.

-

-

Prepare the Ligand:

-

Use the DFT-optimized structure of the indole derivative.

-

In AutoDock Tools, compute Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in the .pdbqt format.

-

-

Define the Grid Box:

-

Identify the active site of the protein (often where the co-crystallized ligand was bound).

-

In AutoDock Tools, use the "Grid Box" option to define a search space that encompasses the entire active site.

-

-

Configure and Run Vina:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the output file name.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Analyze the Results:

-

Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Use a visualization software like PyMOL or UCSF Chimera to load the receptor and the docked ligand poses.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-scoring pose and the protein's active site residues.

-

Conclusion

Theoretical and computational studies are indispensable tools in the modern investigation of substituted indole-3-carbaldehydes. From elucidating fundamental electronic and structural properties with DFT to predicting biological activity through molecular docking, these in silico methods provide a powerful framework for understanding and designing novel molecules for a wide range of applications in medicine and materials science. The continued development of computational methodologies and computing power promises to further enhance our ability to explore the vast chemical space of these important compounds.

References

-

Naik, N., Kumar, H. V., & Roopashree, N. M. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). [Link]

-

Carrasco, F., Hernández, W., Chupayo, O., & Rojas-Dávila, E. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 8560163. [Link]

-

Fatima, A., Khanum, G., Javed, S., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Polycyclic Aromatic Compounds. [Link]

-

The Good Scents Company. (n.d.). indole-3-carboxaldehyde. [Link]

-

Alsamri, H., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Chemistry. [Link]

-

Bingül, M., & Çavuşoğlu, B. K. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(3), 834-842. [Link]

-

Carrasco, F., Hernández, W., et al. (2024). Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Journal of Chemistry. [Link]

-

Sahib, M. A., & Mahdi, M. F. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as. Advanced Journal of Chemistry, Section A, 8(5), 948-960. [Link]

-

Alsamri, H., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 54(5), 2647-2671. [Link]

-

Perera, B. G. K., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. [Link]

-

Li, Y., et al. (2021). Synthesis of substituted indole-3-carboxaldehyde derivatives. BMC Chemistry, 15(1), 1-10. [Link]

-

ResearchGate. (n.d.). Scope of N‐substituted 3‐carbaldehyde‐indoles. Reaction conditions. [Link]

-

Alsamri, H., et al. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

Drozd, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3294. [Link]

-

ResearchGate. (n.d.). Nonlinear optical responses of organic based indole derivative: An experimental and computational study. [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1075–1087. [Link]

-

Tariq, S., et al. (2020). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. Journal of Molecular Structure, 1221, 127803. [Link]

-

Devar, S., et al. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Journal of Fluorescence. [Link]

-

ResearchGate. (n.d.). Synthesis, structural, TD-DFT, and optical characteristics of indole derivatives. [Link]

-

ResearchGate. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

-

Devar, S., et al. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. PubMed. [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

-

ResearchGate. (n.d.). Investigation of nonlinear optical responses of organic derivative of imidazole: imidazole-2-carboxaldehyde. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular structural, non-linear optical, second order perturbation and Fukui studies of Indole-3-Aldehyde using density functional calculations. | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Halogenated Indole Alkaloids: From Ancient Dyes to Modern Drugs

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The addition of halogen atoms—most commonly bromine and chlorine—to this scaffold dramatically increases structural diversity and often imparts potent biological activities.[3][4][5] This technical guide provides an in-depth review of the discovery of halogenated indole alkaloids, tracing their history from the ancient world to the forefront of modern drug discovery. We will explore the pivotal role of marine and microbial sources, delve into the key analytical techniques that enabled their characterization, and present detailed workflows for their isolation and identification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the rich history and future potential of this fascinating class of natural products.

Introduction: A Tale of Salt and Scaffolds

The story of halogenated indole alkaloids is intrinsically linked to the marine environment.[2][6] The higher concentration of halides, particularly bromide, in seawater compared to terrestrial environments has provided a unique evolutionary pressure for marine organisms to develop enzymatic machinery for halogenation.[3][5] This has resulted in a staggering array of halogenated secondary metabolites, with indole alkaloids representing one of the largest and most structurally complex families.[1][6][7]

These compounds are not mere chemical curiosities; they exhibit a broad spectrum of potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroactive properties.[6][7][8] This guide will navigate the journey of discovery, from the serendipitous findings of antiquity to the systematic, technology-driven explorations of today.

Historical Perspective: The Imperial Dye of Tyre

The first human interaction with a halogenated indole dates back to at least the 16th century BCE with the Phoenician production of Tyrian purple.[9][10] This incredibly valuable reddish-purple dye, reserved for royalty and elites in the Roman Empire, was painstakingly extracted from the mucus of several species of Murex sea snails.[9][10][11] The process was laborious and odoriferous, requiring thousands of snails to produce a single gram of dye, making it worth more than its weight in gold.[9][12]

It wasn't until the early 20th century that the chemical structure of Tyrian purple was identified as 6,6'-dibromoindigo, a dimer of two brominated indole units. This ancient dye stands as the first known and historically significant halogenated indole alkaloid, a testament to early natural product chemistry.

The Marine Revolution: A Golden Age of Discovery

The mid-20th century, with the advent of SCUBA diving and sophisticated analytical instrumentation, ushered in a "golden age" for marine natural products chemistry.[5] Researchers began to systematically explore the chemical diversity of marine invertebrates like sponges, tunicates, and bryozoans, as well as marine microorganisms such as cyanobacteria and fungi.[1][7][13] These organisms, often living in competitive, densely populated environments, proved to be prolific sources of novel, bioactive secondary metabolites, many of which were halogenated indole alkaloids.[3][7]

Key Organismal Sources

-

Marine Sponges (Phylum Porifera): Sponges are sessile filter-feeders that rely heavily on chemical defense, making them a treasure trove of bioactive compounds.[7][14] Genera such as Hyrtios, Spongosorites, and Topsentia have yielded a plethora of brominated indole derivatives, including simple monoindoles and complex bis- and tris-indole alkaloids.[15][16][17]

-

Cyanobacteria (Blue-Green Algae): These photosynthetic bacteria are responsible for some of the most structurally complex and potent halogenated indole alkaloids known.[8][18][19] The order Stigonematales, in particular, produces the famed hapalindoles, fischerindoles, ambiguines, and welwitindolinones—polycyclic structures with remarkable biological activities, including multidrug resistance reversal in cancer cells.[8][18][20][21][22]

-

Marine-Derived Fungi: Fungi associated with marine organisms have emerged as a significant source of novel indole alkaloids.[13][23] Genera like Aspergillus and Penicillium, isolated from sponges or sediments, produce a variety of prenylated and halogenated indoles with cytotoxic and antimicrobial properties.[13][23][24]

-

Bryozoans (Moss Animals): These colonial invertebrates, such as Flustra foliacea, are known to produce brominated and prenylated indole alkaloids like the flustramines, which exhibit muscle relaxant and cytotoxic activities.[2][16]

Major Structural Classes of Halogenated Indole Alkaloids

The structural diversity of these compounds is immense. Below is a summary of some of the most significant classes discovered.

| Alkaloid Class | Representative Compound(s) | Halogen(s) | Typical Source Organism | Noteworthy Biological Activity | Year of First Major Report |

| Simple Bromoindoles | 6-bromo-N-propionyltryptamine | Br | Pseudoalteromonas rubra (bacterium) | 5-HT₂ₐ receptor antagonist activity | 2015[1] |

| Bis- and Tris-indoles | Nortopsentins, Fascaplysin | Br | Spongosorites, Topsentia (sponges) | Antibacterial (MRSA), Antiviral (HIV) | Late 1980s |

| Flustramines | Flustramine A | Br | Flustra foliacea (bryozoan) | Muscle relaxant, Cytotoxic | 1979[16] |

| Hapalindoles | Hapalindole A | Cl | Hapalosiphon fontinalis (cyanobacterium) | Antimicrobial, Antifungal | 1984[8] |

| Welwitindolinones | Welwitindolinone A | Cl | Hapalosiphon welwitschii (cyanobacterium) | Reversal of multidrug resistance (MDR) | 1994[20][21] |

| Iodoindoles | Plakohypaphorines | I | Plakortis simplex (sponge) | Antihistaminic | 2005[3] |

The Chemist's Toolbox: Pivotal Analytical Techniques

The discovery and structural elucidation of these often complex and scarce molecules would be impossible without a sophisticated analytical arsenal. The presence of halogens introduces specific isotopic patterns that are key to their identification.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a new compound. For halogenated compounds, it offers a distinct advantage.

-

Expertise & Experience: The key lies in recognizing the characteristic isotopic signatures of chlorine and bromine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. When analyzing a novel compound, the presence of these unique isotopic patterns in the molecular ion cluster is a dead giveaway for the presence and number of chlorine or bromine atoms. For instance, a compound with one bromine atom will show two peaks of roughly equal intensity (M and M+2), while a compound with two bromine atoms will show three peaks (M, M+2, M+4) in a 1:2:1 intensity ratio. This initial MS analysis is a critical, non-destructive first step that guides the entire subsequent structure elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for novel organic molecules.

-

1D NMR (¹H and ¹³C): Provides initial information about the chemical environment of protons and carbons in the molecule. However, for complex polycyclic alkaloids, 1D spectra are often too crowded for complete assignment.

-

2D NMR (COSY, HSQC, HMBC): These techniques are the workhorses for solving complex structures.

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing chemists to trace out spin systems within the molecule (e.g., the connectivity of protons on a cyclohexane ring).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing a powerful tool for assigning carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons.

-

-

Expertise & Experience: The power of HMBC is in connecting disparate fragments of the molecule. For example, in a complex alkaloid like welwitindolinone, an HMBC correlation from a methyl proton to a quaternary carbon in the bicyclic core can provide the crucial link that ties the structure together. It is the careful and systematic piecing together of these HMBC correlations that allows researchers to build the complete carbon skeleton and definitively place functionalities, a process akin to solving a complex molecular puzzle.

A Generalized Workflow for Discovery

The path from collecting a marine sponge on a reef to identifying a novel halogenated indole alkaloid follows a rigorous, multi-step process.

Experimental Protocol: Bioassay-Guided Isolation of a Novel Halogenated Indole Alkaloid

-

Collection and Extraction:

-

Step 1: Collect specimens (e.g., 1 kg wet weight of a marine sponge) via SCUBA and immediately freeze at -20°C or preserve in ethanol to halt enzymatic degradation.

-

Step 2: Lyophilize (freeze-dry) the specimen to remove water.

-

Step 3: Exhaustively extract the dried, ground biomass with a series of solvents, typically starting with a polar solvent like methanol (MeOH) followed by a less polar solvent like dichloromethane (DCM). Combine the extracts.

-

Causality: Using a combination of solvents ensures the extraction of a broad range of compounds with varying polarities.

-

-

Solvent Partitioning and Bioassay:

-

Step 1: Evaporate the crude extract in vacuo. Resuspend the residue in 90% aqueous MeOH and partition against a non-polar solvent like hexane to remove lipids.

-

Step 2: Subject the polar (aq. MeOH) and non-polar (hexane) fractions to a panel of bioassays (e.g., cytotoxicity against cancer cell lines, antimicrobial assays).

-

Trustworthiness: This bioassay-guided approach ensures that purification efforts are focused only on the fractions containing the desired biological activity, saving significant time and resources.

-

-

Chromatographic Fractionation:

-

Step 1: Subject the active fraction (e.g., the aq. MeOH fraction) to vacuum liquid chromatography (VLC) or flash chromatography on a stationary phase like C18-bonded silica gel. Elute with a stepwise gradient of decreasing polarity (e.g., from 100% water to 100% MeOH).

-

Step 2: Test each resulting fraction in the bioassay to identify the active sub-fractions.

-

-

High-Performance Liquid Chromatography (HPLC) Isolation:

-

Step 1: Purify the active sub-fractions using reversed-phase HPLC (RP-HPLC) with a C18 column.

-

Step 2: Employ an isocratic or shallow gradient elution profile (e.g., 70% MeCN in water) coupled with a UV detector to separate individual compounds.

-

Step 3: Collect peaks corresponding to pure compounds for structural analysis.

-

-

Structure Elucidation:

-

Step 1: Obtain a high-resolution mass spectrum (HR-MS) to determine the exact mass and predict the molecular formula. Analyze the isotopic pattern to confirm the presence and number of halogens.

-

Step 2: Acquire a full suite of NMR data: ¹H, ¹³C, COSY, HSQC, and HMBC.

-

Step 3: Systematically analyze the 2D NMR data to piece together the molecular structure.

-

Step 4: Compare spectral data with known compounds in databases (e.g., SciFinder, Dictionary of Natural Products) to determine if the compound is novel.

-

Visualizations

Caption: Generalized workflow for the bioassay-guided discovery of novel natural products.

// Central Node IndoleCore [label="Halogenated\nIndole Alkaloids", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Level 1 Nodes - Source Marine [label="Marine Sources", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microbial [label="Microbial Sources", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Level 2 Nodes - Organisms Sponges [label="Sponges", fillcolor="#F1F3F4", fontcolor="#202124"]; Bryozoans [label="Bryozoans", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyanobacteria [label="Cyanobacteria", fillcolor="#F1F3F4", fontcolor="#202124"]; Fungi [label="Marine Fungi", fillcolor="#F1F3F4", fontcolor="#202124"];

// Level 3 Nodes - Alkaloid Classes BisIndoles [label="Bis-indoles\n(Nortopsentins)", fillcolor="#FFFFFF", fontcolor="#202124"]; Flustramines [label="Flustramines", fillcolor="#FFFFFF", fontcolor="#202124"]; Hapalindoles [label="Hapalindoles", fillcolor="#FFFFFF", fontcolor="#202124"]; Welwitindolinones [label="Welwitindolinones", fillcolor="#FFFFFF", fontcolor="#202124"]; PrenylatedIndoles [label="Prenylated Indoles", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges IndoleCore -> Marine; IndoleCore -> Microbial;

Marine -> Sponges; Marine -> Bryozoans; Microbial -> Cyanobacteria; Microbial -> Fungi;

Sponges -> BisIndoles; Bryozoans -> Flustramines; Cyanobacteria -> Hapalindoles; Cyanobacteria -> Welwitindolinones; Fungi -> PrenylatedIndoles; } .dot

Caption: Major classes of halogenated indole alkaloids and their primary sources.

Conclusion and Future Outlook

The discovery of halogenated indole alkaloids has been a captivating journey, from the imperial purple of ancient Rome to the complex polycyclic structures that challenge modern synthetic chemists. The marine environment, a crucible of chemical evolution, continues to be the primary source of these remarkable compounds.[1][7] Advances in analytical technology, particularly in mass spectrometry and NMR, have been the driving force behind their discovery and characterization.

Looking ahead, the field is moving towards more integrated approaches. Genomic and metagenomic sequencing of source organisms, like sponges and their microbial symbionts, can reveal the biosynthetic gene clusters responsible for producing these alkaloids.[3] This opens the door to synthetic biology approaches, where these pathways can be engineered into host organisms for sustainable production, overcoming the supply limitations often encountered with natural product isolation. The potent and diverse biological activities of halogenated indole alkaloids ensure they will remain a major focus of drug discovery and development for years to come.

References

-

Sun, W., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 20(2), 133. [Link]

-

Hohlman, M. C., & Sherman, D. H. (2021). Recent advances in Hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity. Natural Product Reports, 38(10), 1836-1863. [Link]

-

Barksdale, G. (2024). Tyrian Purple: History's Rarest And Most Expensive Dye. All That's Interesting. [Link]

-

Karali, L. (2022). Tyrian Purple, a precious pigment of the ancient world. Branding Heritage. [Link]

-

Zinsser, J. (2021). Colour Story: Tyrian Purple. Atelier Zinsser. [Link]

-

Wikipedia. (n.d.). Tyrian purple. [Link]

-

Pauletti, P. M., et al. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 8(5), 1526-1549. [Link]

-

Putri, C. S. E., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 701. [Link]

-

Wood, J. L., et al. (2012). Formal Syntheses of Naturally Occurring Welwitindolinones. The Journal of Organic Chemistry, 77(14), 6079-6090. [Link]

-

Carbone, M., & Ciavatta, M. L. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 20(1), 5. [Link]

-

Smith, R. C. (2005). Developments Toward the Synthesis of the Welwitindolinone Alkaloids. University of Illinois Urbana-Champaign. [Link]

-

Hohlman, M. C., & Sherman, D. H. (2021). Recent advances in hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity. Natural Product Reports. [Link]

-

de Almeida, L. G. V., et al. (2014). Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases. Molecules, 19(3), 3348-3377. [Link]

-

Herzon, S. B., & Myers, A. G. (2011). Total Synthesis of Oxidized Welwitindolinones and (–)-N-Methylwelwitindolinone C Isonitrile. Journal of the American Chemical Society, 133(25), 9786-9799. [Link]

-

Hohlman, M. C., & Sherman, D. H. (2021). Recent advances in hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity. ResearchGate. [Link]

-

Organic Chemistry Portal. (2009). The Wood Synthesis of Welwitindolinone A Isonitrile. [Link]

-

Baran, P. S., & Maimone, T. J. (2009). Enantioselective Total Syntheses of Welwitindolinone A and Fischerindoles I and G. Angewandte Chemie International Edition, 48(49), 9349-9351. [Link]

-

Fewer, D. P., et al. (2017). Indole Alkaloids of the Stigonematales (Cyanophyta): Chemical Diversity, Biosynthesis and Biological Activity. Marine Drugs, 15(11), 342. [Link]

-

Hohlman, M. C. (2021). Decoding the Bio-Assembly of Hapalindole-Type Alkaloids from Cyanobacteria for Drug Discovery. ResearchGate. [Link]

-

Pauletti, P. M., et al. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. ResearchGate. [Link]

-

Sun, W., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. National Institutes of Health. [Link]

-

International Chemical Congress of Pacific Basin Societies. (2021). Isolation and structure elucidation of dimeric indole alkaloids from a marine sponge Thorectandra sp. Pacifichem 2021. [Link]

-

Gribble, G. W. (2015). Occurrence of Halogenated Alkaloids. ResearchGate. [Link]

-

Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. Marine Drugs, 13(8), 4814-4914. [Link]

-

Wang, J., et al. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Frontiers in Marine Science. [Link]

-

Chen, M., et al. (2021). Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. ResearchGate. [Link]

-

Cabrita, M. T., et al. (2010). Halogenated Compounds from Marine Algae. ResearchGate. [Link]

-

Güven, K. C., et al. (2010). Alkaloids in Marine Algae. Marine Drugs, 8(2), 269-284. [Link]

-

Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. MDPI. [Link]

-

El-Desoky, A. H., et al. (2013). Monoindole Alkaloids from a Marine Sponge Spongosorites sp. Marine Drugs, 11(1), 19-28. [Link]

-

Gribble, G. W. (2015). Occurrence of halogenated alkaloids. PubMed. [Link]

-

D'Silva, C., & Tundo, P. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. [Link]

-

ALS. (n.d.). Halogen analysis. ALS Global. [Link]

-

Wang, W., et al. (2023). Advances in the Study of Halogenated Natural Products. ResearchGate. [Link]

-

Egyed, O. (1975). Analytical Chemistry of Organic Halogen Compounds. Elsevier. [Link]

-

Snyder, S. A. (2013). Reagents and Strategies for the Total Synthesis of Halogenated Natural Products. Columbia Academic Commons. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of halogenated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in Hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. exhibitions.kelsey.lsa.umich.edu [exhibitions.kelsey.lsa.umich.edu]

- 10. allthatsinteresting.com [allthatsinteresting.com]

- 11. Tyrian purple - Wikipedia [en.wikipedia.org]

- 12. brandingheritage.org [brandingheritage.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. mdpi.com [mdpi.com]

- 15. Isolation and structure elucidation of dimeric indole alkaloids from a marine sponge Thorectandra sp - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 16. mdpi.com [mdpi.com]

- 17. Monoindole Alkaloids from a Marine Sponge Spongosorites sp - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Formal Syntheses of Naturally Occurring Welwitindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistry.illinois.edu [chemistry.illinois.edu]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]

- 24. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence of bromo-chloro substituted indoles in marine organisms

An In-depth Technical Guide to the Natural Occurrence of Bromo-Chloro Substituted Indoles in Marine Organisms

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The marine environment is a prolific source of structurally unique and biologically active natural products. Among these, halogenated indoles, particularly those bearing bromo and chloro substituents, represent a fascinating and significant class of secondary metabolites. These compounds are biosynthesized by a diverse array of marine organisms, from bacteria and algae to complex invertebrates, and exhibit a wide spectrum of potent biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of bromo-chloro substituted indoles. We will delve into the enzymatic machinery responsible for their formation, detail robust methodologies for their isolation and structural elucidation, and explore their potential as lead compounds in drug discovery. The guide is structured to offer not just a collection of facts, but a cohesive narrative that explains the rationale behind experimental choices and provides actionable insights for future research.

Introduction: The Chemical Ecology and Significance of Halogenated Indoles

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] In the marine realm, the indole scaffold is frequently adorned with halogen atoms, primarily bromine and chlorine, leading to a vast diversity of chemical entities with profound biological implications.[2][3] While bromide is less abundant than chloride in seawater, marine organisms have evolved efficient enzymatic systems to incorporate bromine into organic molecules, resulting in a preponderance of brominated metabolites.[2] The presence of both bromine and chlorine on an indole ring often enhances the lipophilicity and metabolic stability of the molecule, which can translate to increased biological activity.[3][4]